molecular formula C20H21NO2 B5487469 2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide

2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide

Cat. No.: B5487469
M. Wt: 307.4 g/mol
InChI Key: ZVRSMKNTOQLIHK-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as naphthalen-1-ylamine, under suitable conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the naphthalene moiety are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions (e.g., Friedel-Crafts acylation or alkylation).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(2-methylpropyl)-N-(phenyl)furan-3-carboxamide
  • 2-methyl-5-(2-methylpropyl)-N-(benzyl)furan-3-carboxamide
  • 2-methyl-5-(2-methylpropyl)-N-(pyridin-2-yl)furan-3-carboxamide

Uniqueness

2-methyl-5-(2-methylpropyl)-N-(naphthalen-1-yl)furan-3-carboxamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the aromaticity and structural features of the naphthalene ring, which may enhance its interactions with biological targets and influence its reactivity in chemical transformations.

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-N-naphthalen-1-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13(2)11-16-12-18(14(3)23-16)20(22)21-19-10-6-8-15-7-4-5-9-17(15)19/h4-10,12-13H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRSMKNTOQLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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